5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features both an indole and an oxazolidine ring. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroindole with oxazolidine-2,4-dione in the presence of a suitable catalyst . The reaction conditions often require refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield indole derivatives with altered functional groups.
Substitution: Halogen substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted indole derivatives and oxazolone compounds, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(1H-indol-3-yl)oxazole: Shares a similar indole structure but with an oxazole ring instead of oxazolidine.
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative with different substituents and applications.
Uniqueness
5-(4-Chloro-1H-indol-3-yl)oxazolidine-2,4-dione is unique due to the combination of the indole and oxazolidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its versatility and potential for various applications in research and industry .
Properties
Molecular Formula |
C11H7ClN2O3 |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-(4-chloro-1H-indol-3-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H7ClN2O3/c12-6-2-1-3-7-8(6)5(4-13-7)9-10(15)14-11(16)17-9/h1-4,9,13H,(H,14,15,16) |
InChI Key |
CQWSXQLRCQKIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C3C(=O)NC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.